An In-depth Technical Guide to the Core Basic Properties of 4-Ethylheptanoic Acid
An In-depth Technical Guide to the Core Basic Properties of 4-Ethylheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 4-Ethylheptanoic acid. It is designed to be a vital resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors where this branched-chain carboxylic acid is of interest. This document consolidates critical data, including physical and chemical characteristics, alongside detailed experimental protocols for their determination. All quantitative data is presented in easily digestible tabular formats, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
4-Ethylheptanoic acid, also known by its synonym 4-ethyloctanoic acid, is a branched-chain carboxylic acid with the molecular formula C₉H₁₈O₂.[1][2] Its structure, featuring a seven-carbon chain with an ethyl group at the fourth position, imparts unique properties that make it a subject of interest in various fields. In the pharmaceutical industry, it holds potential as a solubilizing agent in drug formulations.[2] It is also utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of esters and other organic compounds.[2] A thorough understanding of its basic properties is essential for its effective application and for the design of new research and development projects.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of 4-Ethylheptanoic acid are summarized in the tables below. These values are crucial for predicting its behavior in various chemical and biological systems.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 4-ethylheptanoic acid | [1] |
| Synonym | 4-ethyloctanoic acid | [2] |
| CAS Number | 132735-95-6 | [1] |
| Molecular Formula | C₉H₁₈O₂ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Canonical SMILES | CCCC(CC)CCC(=O)O | [1] |
Table 2: Physical Properties
| Property | Value | Reference |
| Physical State | Liquid at room temperature | [3] |
| Boiling Point | 110 °C at 1.00 mm Hg | [3] |
| Density | 0.904 g/mL at 25 °C | |
| Refractive Index | 1.439 (at 20 °C, D line) | |
| Water Solubility | 0.13 mg/mL | [4] |
| pKa (Predicted) | 4.79 ± 0.10 | [5] |
| logP | 3 | [6] |
Chemical Reactivity and Synthesis
As a carboxylic acid, 4-Ethylheptanoic acid exhibits reactivity typical of this functional group, including esterification, neutralization to form salts, and decarboxylation under specific conditions.[2]
Synthesis of 4-Ethylheptanoic Acid
A common and efficient method for the synthesis of 4-Ethylheptanoic acid is through a microwave-assisted malonic ester synthesis. This three-step process offers high yields and significantly reduced reaction times.
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of 4-Ethylheptanoic acid.
Determination of Boiling Point
The boiling point is a fundamental physical property that indicates the temperature at which a liquid transitions into a vapor at a given pressure.
Methodology: A standard method for determining the boiling point of a liquid organic compound at reduced pressure involves a micro-ebulliometer or a distillation apparatus adapted for vacuum.
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Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.
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Sample Preparation: A small volume of 4-Ethylheptanoic acid is placed in the distillation flask along with a boiling chip or a magnetic stirrer to ensure smooth boiling.
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Procedure: The system is evacuated to the desired pressure (e.g., 1.00 mm Hg). The flask is gently heated until the liquid begins to boil and a steady reflux is established. The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at that specific pressure.
Determination of Density
Density is the mass of a substance per unit volume and is typically measured in g/mL for liquids.
Methodology: The density of a liquid can be accurately determined using a pycnometer or a digital density meter.
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Pycnometer Method:
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The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded.
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It is then filled with distilled water of a known temperature, and the weight is recorded to calibrate the exact volume of the pycnometer.
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The pycnometer is emptied, dried, and filled with 4-Ethylheptanoic acid at the same temperature.
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The weight of the filled pycnometer is recorded.
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The density is calculated by dividing the mass of the acid by the calibrated volume of the pycnometer.
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Determination of Water Solubility
Water solubility is a critical parameter, especially in the context of drug development and formulation.
Methodology: A common method to determine the solubility of a sparingly soluble liquid like 4-Ethylheptanoic acid is the shake-flask method followed by quantitative analysis.
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Equilibration: An excess amount of 4-Ethylheptanoic acid is added to a known volume of distilled water in a sealed flask.
-
Shaking: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved organic phase from the aqueous phase.
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Quantification: A known volume of the clear aqueous phase is carefully removed and the concentration of the dissolved 4-Ethylheptanoic acid is determined using a suitable analytical technique, such as gas chromatography (GC) after extraction and derivatization, or by titration with a standardized base.
Determination of pKa
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution.
Methodology: Potentiometric titration is a standard and accurate method for determining the pKa of a carboxylic acid.
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Sample Preparation: A known quantity of 4-Ethylheptanoic acid is dissolved in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
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Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments from a burette. The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Spectroscopic Data
Spectroscopic data is indispensable for the structural elucidation and identification of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR data provide a reference for the structural confirmation of 4-Ethylheptanoic acid.[3]
Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.5 (broad) | Singlet | 1H | -COOH |
| 2.35 | Triplet | 2H | -CH₂-COOH |
| 1.63 | Multiplet | 2H | -CH₂-CH₂-COOH |
| 1.25-1.55 | Multiplet | 9H | Aliphatic -CH₂- and -CH- |
| 0.88-0.90 | Triplet | 6H | -CH₃ |
Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 180.5 | -COOH |
| 45.5 | C4 (-CH-) |
| 39.0 | C2 (-CH₂-) |
| 34.4 | C5 (-CH₂-) |
| 31.8 | C3 (-CH₂-) |
| 29.5 | C6 (-CH₂-) |
| 25.5 | Ethyl -CH₂- |
| 23.0 | C7 (-CH₂-) |
| 14.2 | Propyl -CH₃ |
| 11.0 | Ethyl -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Ethylheptanoic acid will exhibit characteristic absorption bands for the carboxylic acid functional group. Key expected absorptions include a broad O-H stretch from approximately 2500-3300 cm⁻¹, a sharp C=O stretch around 1710 cm⁻¹, and a C-O stretch between 1210-1320 cm⁻¹.[2]
Mass Spectrometry (MS)
Under electron ionization (EI), 4-Ethylheptanoic acid is expected to show a molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for branched-chain carboxylic acids include alpha-cleavage and McLafferty rearrangement, leading to characteristic fragment ions.[1]
Safety Information
4-Ethylheptanoic acid is classified as harmful if swallowed, causes skin irritation, and causes serious eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
This technical guide has provided a detailed summary of the core basic properties of 4-Ethylheptanoic acid. The presented data and experimental protocols are intended to serve as a valuable resource for scientists and researchers, facilitating the safe and effective use of this compound in various scientific and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Ethyloctanoic acid | C10H20O2 | CID 61840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Ethyloctanoic acid, 97% | Fisher Scientific [fishersci.ca]
- 5. 4-Ethyloctanoic acid | 16493-80-4 | Benchchem [benchchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
